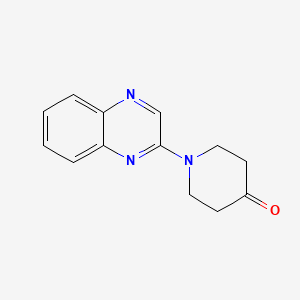

1-(quinoxalin-2-yl)piperidin-4-one

Description

Properties

IUPAC Name |

1-quinoxalin-2-ylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-10-5-7-16(8-6-10)13-9-14-11-3-1-2-4-12(11)15-13/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHFUZLXKXIDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an SNAr mechanism, where the electron-deficient 2-chloroquinoxaline undergoes nucleophilic attack by the secondary amine group of piperidin-4-one. PEG-400 facilitates solvation of ionic intermediates, while KI promotes halide exchange, increasing the electrophilicity of the quinoxaline ring. Key parameters include:

-

Temperature : Room temperature (25°C), avoiding decomposition of the ketone group in piperidin-4-one.

-

Time : 30–60 minutes, with longer durations (up to 2 hours) required for sterically hindered secondary amines.

-

Yield : 75–85%, lower than primary amines (e.g., piperidine: 92%) due to reduced nucleophilicity of the cyclic amine.

Representative Procedure:

-

Combine 2-chloroquinoxaline (10 mmol), piperidin-4-one (10 mmol), K₂CO₃ (20 mmol), and KI (3 mmol) in PEG-400 (15 mL).

-

Grind the mixture at room temperature for 45 minutes.

-

Quench with ice water, extract with dichloromethane, and purify via column chromatography (ethyl acetate/cyclohexane).

Palladium-Catalyzed Buchwald-Hartwig Amination

For less-reactive substrates, palladium-catalyzed cross-coupling offers a robust alternative. This method couples 2-bromoquinoxaline with piperidin-4-one under inert conditions, forming the C–N bond via a Pd(0)/Pd(II) cycle.

Catalytic System and Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ with Xantphos (10 mol%).

-

Base : Cs₂CO₃ or NaOBu for deprotonation.

-

Solvent : Dimethoxyethane (DME) or toluene at 80–100°C.

-

Yield : 65–78%, limited by competing side reactions (e.g., β-hydride elimination).

Optimization Insights:

-

Ligand Effects : Bulky phosphine ligands (Xantphos) suppress undesired homocoupling.

-

Additives : Molecular sieves (4Å) improve yields by scavenging water.

Copper-Mediated Ullmann Coupling

A cost-effective Ullmann-type coupling utilizes CuI as a catalyst, enabling bond formation under aerobic conditions.

Reaction Parameters

-

Catalyst : CuI (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).

-

Solvent : DMSO at 100°C for 12–24 hours.

-

Yield : 50–60%, with scalability challenges due to prolonged reaction times.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| NAS (PEG-400) | RT, 45 min | 75–85% | Eco-friendly, rapid, no catalyst | Lower yields for secondary amines |

| Buchwald-Hartwig | 80°C, 5–8 h | 65–78% | Broad substrate scope | Expensive catalysts, anhydrous conditions |

| Ullmann Coupling | 100°C, 12–24 h | 50–60% | Low-cost reagents | Low efficiency, long reaction times |

Mechanistic Considerations and Side Reactions

-

Ketone Stability : Piperidin-4-one’s carbonyl group remains intact under mild conditions (e.g., NAS) but may undergo enolization in strongly basic media (pH >10).

-

Competing Pathways : Over-alkylation is mitigated by using a 1:1 molar ratio of reactants.

Characterization and Validation

Synthetic products are validated via:

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The ketone moiety in the piperidin-4-one ring undergoes nucleophilic addition reactions, enabling functionalization at the carbonyl position.

Key Reactions and Conditions:

| Reagent/Condition | Product Formed | Yield | Notes |

|---|---|---|---|

| Grignard reagents (RMgX) | Tertiary alcohol derivatives | 60-85% | Requires anhydrous THF, 0–25°C |

| Sodium borohydride (NaBH₄) | Piperidin-4-ol derivatives | 70-90% | Methanol solvent, room temp. |

| Hydrazine (NH₂NH₂) | Hydrazone adducts | 50-75% | Ethanol reflux, 6–8 hours |

Mechanistic Insight : The electrophilic carbonyl carbon attracts nucleophiles, forming tetrahedral intermediates that stabilize via proton transfer or further reduction.

Substitution Reactions on the Quinoxaline Ring

Electron-withdrawing groups enhance reactivity at specific positions of the quinoxaline ring, facilitating nucleophilic substitution.

2.1. Halogenation and Amine Substitution

Example : Chlorination at C6/C7 positions using POCl₃ followed by amine substitution:

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1 | POCl₃, DMF, 80°C | 6/7-chloro-quinoxaline derivative | 85% | |

| 2 | Piperazine, DMF, 100°C | 6-piperazinyl derivative | 21% |

Side Reaction : Competitive substitution at C7 occurs under forcing conditions, leading to mixed products .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl group introduction.

3.1. Suzuki-Miyaura Coupling

Conditions : Pd(OAc)₂, BINAP ligand, K₂CO₃, toluene, 100°C.

| Aryl Boronic Acid | Product | Yield | Application |

|---|---|---|---|

| 4-Methoxyphenyl | 4-(4-methoxyphenyl) derivative | 65% | Anticancer lead optimization |

| 2-Thienyl | Thiophene-functionalized analog | 58% | Antimicrobial studies |

Limitation : Electron-deficient boronic acids exhibit lower reactivity due to reduced transmetallation efficiency.

Cyclization and Heterocycle Formation

The ketone group participates in cyclization reactions to form fused heterocycles.

Notable Example :

| Reagents/Conditions | Product | Yield | Biological Activity |

|---|---|---|---|

| NH₂NH₂, HCl, ethanol reflux | Pyrrolo[1,2-a]quinoxaline | 40% | Antileukemic (IC₅₀: 8–31 μM) |

Mechanism : Hydrazone formation followed by acid-catalyzed cyclization eliminates water, forming a bicyclic structure .

Oxidation and Reduction Pathways

-

Oxidation : MnO₂ in acetone selectively oxidizes secondary alcohols (if present) to ketones without affecting the quinoxaline ring.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the quinoxaline ring to a tetrahydroquinoxaline derivative, altering electronic properties.

Stability and Degradation

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces ring-opening reactions, forming nitrosamine byproducts.

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions via ketone hydrolysis.

Scientific Research Applications

Biological Research Applications

1-(Quinoxalin-2-yl)piperidin-4-one has shown significant promise in biological research, particularly due to its antimicrobial and antifungal properties. Preliminary studies suggest that this compound may act as a pharmacological agent through mechanisms such as:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or virulence.

- Receptor modulation : It has the potential to modulate receptor activities, which could be beneficial in treating diseases related to these targets.

The ability of this compound to bind to specific enzymes and receptors suggests its therapeutic potential in various medical applications. For instance, studies have indicated its effectiveness against certain bacterial strains and fungi, positioning it as a candidate for further pharmacological development.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Condensation reactions : Combining appropriate precursors under specific conditions to form the quinoxaline structure.

- Cyclization processes : Forming the piperidine ring through cyclization techniques that may involve nucleophilic substitutions or reductions.

Optimization of these methods can enhance yield and purity, particularly in industrial applications where continuous flow chemistry may be employed.

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound:

- Antimicrobial Activity : Research demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibiotic agent.

- Antifungal Properties : Studies indicated that it effectively inhibits fungal growth, making it a candidate for antifungal drug development.

- Mechanistic Insights : Further investigations into its mechanism of action revealed that it may interfere with metabolic pathways critical for pathogen survival.

These findings underscore the compound's relevance in developing new therapeutic agents aimed at combating infectious diseases.

Mechanism of Action

The mechanism of action of 1-(quinoxalin-2-yl)piperidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations:

The 7-fluoroquinolin-8-yl group in the analogue introduces fluorine, which increases lipophilicity and may improve metabolic stability .

Functional Group Impact: The ketone in this compound offers a site for nucleophilic addition or reduction, whereas the amine in its hydrochloride derivative () enables salt formation and ionic interactions .

Molecular Weight and Solubility: The target compound has a lower molar mass (227.27 g/mol) than the fluoroquinoline analogue (244.26 g/mol), suggesting differences in solubility and bioavailability. The fluorine atom in the latter may reduce aqueous solubility but enhance membrane permeability .

Research Findings and Implications

- Structural Analysis: Crystallographic studies using programs like SHELX could resolve conformational differences between these compounds, particularly the orientation of the heterocyclic ring relative to the piperidinone.

- Synthetic Utility: The ketone in this compound allows for derivatization into hydrazones or imines, whereas the amine in its analogue facilitates coupling reactions .

Biological Activity

1-(Quinoxalin-2-yl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, alongside case studies and research findings.

Structural Characteristics

This compound features a quinoxaline moiety fused with a piperidine ring. This combination allows for diverse interactions with biological targets, enhancing its pharmacological potential. The quinoxaline ring is known for its role in various bioactive compounds, while the piperidine ring contributes to the compound's ability to modulate receptor activities and enzyme functions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Preliminary studies suggest that it can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism of action may involve the inhibition of specific enzymes critical for microbial survival .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive bacteria | 12.5 μg/mL | |

| Gram-negative bacteria | 25 μg/mL | |

| Fungi | 15 μg/mL |

Anticancer Activity

The compound has also shown potential as an anticancer agent. Studies have reported that derivatives of quinoxaline, including this compound, can induce apoptosis in cancer cell lines. The piperidin-4-one scaffold has been associated with various anticancer activities, including inhibition of protein kinases involved in cancer progression .

Case Study: Anticancer Efficacy

In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound was found to have an IC50 value of approximately 20 μM against MCF-7 (breast cancer) cells, indicating significant antiproliferative activity .

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (breast) | 20 | Induction of apoptosis | |

| A549 (lung) | 25 | Inhibition of kinase activity | |

| HeLa (cervical) | 30 | Cell cycle arrest |

Antiviral Activity

Recent studies have indicated that quinoxaline derivatives may possess antiviral properties as well. For instance, compounds structurally related to this compound have shown efficacy against respiratory viruses such as H1N1, with an IC50 value as low as 0.216 μM . This suggests the potential for developing antiviral therapies based on this scaffold.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been explored to enhance its biological activity through structural modifications .

Common Synthetic Routes:

- Mannich Reaction - A widely used method for synthesizing piperidine derivatives.

- Cyclization Techniques - Employed to form the quinoxaline structure.

Q & A

Q. What are the common synthetic routes for 1-(quinoxalin-2-yl)piperidin-4-one, and how can researchers optimize yield and purity?

Methodological Answer:

- Synthetic Routes: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, quinoxaline derivatives are often functionalized at the 2-position using piperidin-4-one under acidic or catalytic conditions. Acid-catalyzed transformations (e.g., using HCl or H₂SO₄) may lead to unexpected rearrangements, as observed in studies of structurally similar compounds .

- Optimization: Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) are critical. Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH). Monitor reactions using TLC or HPLC to track intermediates and byproducts .

Q. How is the structural characterization of this compound validated in crystallographic studies?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar quinoxaline-piperidinone hybrids have been analyzed using SHELX programs (e.g., SHELXL for refinement), with hydrogen bonding and π-π stacking interactions mapped to confirm molecular packing .

- Complementary Techniques: Use NMR (¹H/¹³C, DEPT, COSY) to verify proton environments and stereochemistry. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Refer to Safety Data Sheets (SDS) for piperidin-4-one derivatives, which highlight risks of acute toxicity (oral/dermal/inhalation). Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with GHS warnings (e.g., "Warning: Harmful if inhaled") .

Advanced Research Questions

Q. How do acid-catalyzed transformations of this compound lead to unexpected products, and how can these be characterized?

Methodological Answer:

- Mechanistic Insights: Strong acids (e.g., H₂SO₄) may induce rearrangements. For example, in azoxyquinoxaline analogs, acid treatment generated pentacyclic imidazo-diquinoxaline systems instead of hydroxylated products. This suggests potential ring expansion or intramolecular cyclization pathways .

- Characterization: Use SC-XRD to resolve complex structures. For intermediates, employ LC-MS/MS and 2D NMR (NOESY, HMBC) to trace bond reorganization. Computational tools (DFT) can model reaction pathways and transition states .

Q. What pharmacological targets are associated with this compound, and how are binding affinities evaluated?

Methodological Answer:

- Target Identification: Quinoxaline derivatives exhibit activity against kinases, proteases, and DNA topoisomerases. For instance, 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one showed inhibitory activity against DENV2 NS2B/NS3 protease (IC₅₀ = 12 µM) via molecular docking .

- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure KD values. For enzyme inhibition, perform kinetic assays (e.g., colorimetric substrates for proteases). Docking studies (AutoDock Vina) and MD simulations validate binding poses .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Data Reconciliation: Compare experimental NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). For diastereomers, use NOESY to distinguish axial/equatorial protons. Cross-validate with SC-XRD bond lengths and angles .

- Case Study: In a study of spiro-piperidinone derivatives, conflicting NOE signals were resolved by synthesizing enantiopure analogs and reanalyzing coupling constants (J-values) .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in aqueous environments?

Methodological Answer:

- DFT/MD Simulations: Calculate Gibbs free energy (ΔG) for hydrolysis reactions. Use solvation models (e.g., PCM) to simulate aqueous environments. MD simulations (e.g., GROMACS) assess conformational stability over time .

- Reactivity Descriptors: Compute Fukui indices to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps predict susceptibility to redox reactions .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound?

Methodological Answer:

- Protocol: Use cell lines (e.g., HeLa, MCF-7) with a 72-hour exposure period. Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., cisplatin) and blanks.

- Assays: Measure viability via MTT (IC₅₀ calculation) and apoptosis via Annexin V/PI staining. Triplicate experiments and ANOVA (p < 0.05) ensure statistical rigor .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

- Standardization: Use automated reactors (e.g., ChemRaz) for precise temperature/pH control. Validate purity via HPLC (≥95% area) and NMR before proceeding to downstream assays.

- Quality Control: Implement SOPs for reagent sourcing (e.g., Sigma-Aldridge for quinoxaline) and solvent drying (e.g., molecular sieves for THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.